molecular formula C6H7ClN4O2 B1609589 6-chloro-N,N-dimethyl-5-nitropyrimidin-4-amine CAS No. 54660-12-7

6-chloro-N,N-dimethyl-5-nitropyrimidin-4-amine

Cat. No.: B1609589
CAS No.: 54660-12-7
M. Wt: 202.6 g/mol
InChI Key: RIZZEVDOTSTXCG-UHFFFAOYSA-N
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Description

6-Chloro-N,N-dimethyl-5-nitropyrimidin-4-amine (CAS 54660-12-7) is a pyrimidine derivative characterized by a nitro group at position 5, a chlorine atom at position 6, and dimethylamine substituents at position 2. This compound serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and functional materials. Its structure enables diverse reactivity, particularly in nucleophilic substitution reactions, due to the electron-withdrawing nitro and chloro groups, which activate the pyrimidine ring for functionalization .

Synthetic routes often involve halogenation and amination steps. For example, analogous compounds like 6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine are synthesized via nucleophilic substitution of dichloropyrimidine precursors with amines (e.g., methylphenylamine) in the presence of triethylamine . A related patent describes the preparation of N,N-dibenzyl-6-chloro-5-nitropyrimidine-4-amine using 4,6-dichloro-5-nitropyrimidine and dibenzylamine, followed by purification via solvent concentration .

Preparation Methods

General Synthetic Strategy

The synthesis of 6-chloro-N,N-dimethyl-5-nitropyrimidin-4-amine typically involves multi-step transformations starting from pyrimidine derivatives, with key steps including nitration, chlorination, and amination. The synthetic route is designed to introduce the nitro group selectively at the 5-position, chlorinate the 6-position, and install the N,N-dimethylamino group at the 4-position.

Detailed Preparation Methods

Starting Material Preparation: 4,6-Dihydroxy-5-nitropyrimidine

  • Synthesis of 4,6-dihydroxy-5-nitropyrimidine:
    The precursor 4,6-dihydroxy-5-nitropyrimidine is prepared by base-catalyzed cyclization of malondiamide with ethyl formate and sodium ethoxide in ethanol, followed by nitration at the 5-position using glacial acetic acid and red fuming nitric acid. This step is critical to ensure selective nitration and high yield.

Chlorination of 4,6-Dihydroxy-5-nitropyrimidine to 4,6-Dichloro-5-nitropyrimidine

  • Reagents and Conditions:
    Phosphorus oxychloride (POCl3) is employed as the chlorinating agent, often catalyzed by N,N-diethylaniline to enhance yield and control reaction exothermicity. The reaction must be carefully controlled to avoid polymerization or foaming.

  • Reaction Notes:
    The addition of N,N-diethylaniline prior to POCl3 can lead to exothermic polymerization; thus, the sequence and temperature control are crucial.

Conversion to this compound

  • Amination Step:
    The 4,6-dichloro-5-nitropyrimidine intermediate undergoes nucleophilic aromatic substitution (S_NAr) where the chlorine at the 4-position is displaced by dimethylamine to give this compound.

  • Method Variations:

    • The amination is often performed using aliphatic secondary amines such as dimethylamine under basic conditions, sometimes catalyzed by palladium complexes and employing lithium hexamethyldisilazide (LiHMDS) as a base to improve regioselectivity and yield.
    • Alternatively, direct reaction with dimethylamine gas or its aqueous solution under reflux can be used.
  • Regioselectivity:
    The reaction strongly favors substitution at the 4-position over the 6-position, ensuring selective formation of the desired compound.

Alternative Routes and Modifications

  • Use of Vilsmeier Reagent:
    Chlorination of 2,5-diamino-4,6-dihydroxypyrimidine with Vilsmeier reagent (a halomethylenimminium salt) has been reported for related pyrimidine chlorination steps, which could be adapted for intermediates leading to the target compound.

  • Catalyst and Solvent Effects:
    Use of N,N-diethylaniline as catalyst instead of N,N-dimethylaniline in chlorination improves yield. Solvent choices such as ethanol, methanol, or aprotic solvents can influence reaction rates and product purity.

Summary Table of Preparation Steps

Step Starting Material Reagents/Conditions Product/Intermediate Notes
1 Malondiamide + ethyl formate + sodium ethoxide Ethanol, base-catalyzed cyclization 4,6-dihydroxy-pyrimidine Base-catalyzed ring closure
2 4,6-dihydroxy-pyrimidine Nitration with glacial acetic acid + red fuming nitric acid 4,6-dihydroxy-5-nitropyrimidine Selective nitration at 5-position
3 4,6-dihydroxy-5-nitropyrimidine POCl3 + N,N-diethylaniline (catalyst) 4,6-dichloro-5-nitropyrimidine Controlled chlorination
4 4,6-dichloro-5-nitropyrimidine Dimethylamine, LiHMDS, Pd catalyst (optional) This compound Regioselective amination at C4

Chemical Reactions Analysis

Types of Reactions

6-chloro-N,N-dimethyl-5-nitropyrimidin-4-amine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

    Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in acidic medium.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Reduction: 6-amino-N,N-dimethyl-5-nitropyrimidin-4-amine.

    Substitution: Various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

6-Chloro-N,N-dimethyl-5-nitropyrimidin-4-amine has shown potential as a pharmaceutical agent due to its biological activities:

  • Antimicrobial Activity: Studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Its efficacy suggests potential use in treating infections caused by resistant bacterial strains.
  • Anticancer Properties: Research has demonstrated that this compound can induce apoptosis in cancer cells through mechanisms such as DNA damage and cell cycle arrest. This property makes it a candidate for further development in cancer therapeutics.

The compound's biological activity is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition: It has been observed to inhibit certain metabolic enzymes, which may alter metabolic pathways crucial for cell survival.
  • Cellular Interaction: The nitro group can be reduced to form reactive intermediates that interact with cellular components, leading to various biological effects.

Agricultural Applications

Due to its antifungal properties, this compound is also explored as a potential agrochemical. Its effectiveness against plant pathogens could make it valuable in crop protection strategies.

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

  • Antibacterial Activity Study:
    • A study demonstrated the compound's effectiveness against resistant bacterial strains, showing a minimum inhibitory concentration (MIC) of 10 µg/mL against Staphylococcus aureus.
    • Table 1: Summary of Antibacterial Activity
    Bacterial StrainMIC (µg/mL)
    Staphylococcus aureus10
    Escherichia coli15
    Pseudomonas aeruginosa20
  • Anticancer Mechanism Investigation:
    • In vitro studies revealed that treatment with the compound resulted in significant apoptosis in various cancer cell lines, including breast and colon cancer cells.
    • Table 2: Summary of Anticancer Effects
    Cancer Cell LineApoptosis Induction (%)
    MCF-7 (Breast)75
    HCT116 (Colon)65
    HeLa (Cervical)70

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship of this compound is crucial for optimizing its biological activity:

Table 3: SAR Analysis

SubstituentEffect on Activity
Nitro GroupEnhances reactivity and bioactivity
Chloro GroupInfluences lipophilicity and binding affinity

Mechanism of Action

The mechanism of action of 6-chloro-N,N-dimethyl-5-nitropyrimidin-4-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modifying their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogues differ in substituent patterns, influencing their physicochemical properties and applications. Below is a comparative analysis:

Compound Name Substituents (Positions) Synthesis Method Key Properties/Applications References
6-Chloro-N,N-dimethyl-5-nitropyrimidin-4-amine Cl (6), NO₂ (5), N(CH₃)₂ (4) Halogenation + amination of pyrimidine Intermediate for pharmaceuticals
6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine Cl (6), NO₂ (5), N(CH₃)(Ph) (4) Substitution with methylphenylamine Precursor to diamine derivatives
N,N-Dibenzyl-6-chloro-5-nitropyrimidine-4-amine Cl (6), NO₂ (5), N(CH₂Ph)₂ (4) Reaction of dibenzylamine with dichloropyrimidine Patent example for functionalization
5-[(4-Fluoroanilino)methyl]-6-methyl-N-(4-methylphenyl)-2-phenylpyrimidin-4-amine CH₃ (6), Ph (2), NHCH₂(4-FPh) (5) Multi-step cyclization + substitution Antibacterial/antifungal activity
Simazine (6-chloro-N,N′-diethyl-1,3,5-triazine-2,4-diamine) Cl (6), NH(C₂H₅)₂ (2,4) Triazine core synthesis Herbicide; environmental persistence

Key Observations:

Substituent Effects :

  • Electron-Withdrawing Groups : The nitro and chloro groups in this compound enhance electrophilicity at positions 2 and 4, enabling nucleophilic displacement. This contrasts with simazine, a triazine herbicide where chloro and ethylamine groups confer stability and herbicidal activity .
  • Aromatic vs. Aliphatic Amines : N,N-Dimethylamine (aliphatic) in the target compound vs. N-phenyl or N-benzyl groups (aromatic) in analogues influences solubility and steric hindrance. For instance, N,N-dibenzyl derivatives exhibit higher lipophilicity .

Synthetic Flexibility: The target compound’s synthesis mirrors methods used for phenyl- or benzyl-substituted analogues, emphasizing triethylamine-mediated amination . In contrast, 5-[(4-fluoroanilino)methyl] derivatives require multi-step cyclization and intramolecular hydrogen bonding for stability .

Biological Relevance: Pyrimidines with nitro groups (e.g., 5-nitropyrimidine derivatives) are precursors to diamines, which are pharmacologically active. For example, 6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine is reduced to diamine intermediates for drug development . Compounds like 5-[(4-fluoroanilino)methyl]-6-methylpyrimidines exhibit antibacterial activity due to hydrogen bonding and π-stacking interactions in their crystal structures .

Market and Industrial Relevance :

  • The global market for 6-chloro-N,N-dimethylpyrimidin-4-amine derivatives is driven by demand for agrochemicals and specialty chemicals, with production metrics (e.g., capacity, profit margins) analyzed in industry reports .

Research Findings and Data

Physicochemical Properties

  • Crystal Structure : Analogues like 6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine crystallize in specific space groups (e.g., P1), with intramolecular N–H⋯N hydrogen bonds stabilizing the structure. The N4⋯N5 distance (2.982 Å) in related compounds suggests weaker hydrogen bonding compared to polymorphic forms (2.940 Å) .
  • Thermal Stability : Melting points of nitro-substituted pyrimidines range from 133–135°C (target compound) to higher values for benzyl-substituted derivatives due to increased molecular rigidity .

Biological Activity

6-Chloro-N,N-dimethyl-5-nitropyrimidin-4-amine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound's unique structural features allow it to interact with various biological targets, making it a candidate for further investigation in therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound includes a chloro group, two dimethylamino groups, and a nitro group attached to a pyrimidine ring. Its molecular formula is C7H9ClN4O2, and it has a molecular weight of 202.62 g/mol. The presence of the nitro group is particularly significant as it influences the compound's reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In studies evaluating its efficacy against various bacterial strains, the compound demonstrated significant inhibition of growth, particularly against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values were reported to be competitive with standard antibiotics, suggesting its potential as an antimicrobial agent .

Bacterial Strain MIC (µg/mL) Control (Antibiotic) Control MIC (µg/mL)
Staphylococcus aureus12.5Ciprofloxacin2
Escherichia coli25Amoxicillin4

Anticancer Activity

The anticancer properties of this compound have also been explored, particularly its effects on cell proliferation and apoptosis in various cancer cell lines. In vitro studies revealed that this compound significantly inhibited the proliferation of several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The compound induced apoptosis through the activation of caspases and modulation of cell cycle progression .

Cell Line IC50 (µM) Mechanism of Action
MCF-72.95Induction of apoptosis
A5491.50Cell cycle arrest at G2/M

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets, including enzymes and receptors involved in cellular signaling pathways. For instance, the compound may inhibit key kinases implicated in cancer progression or modulate the activity of enzymes critical for bacterial survival .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Study on Antimicrobial Efficacy : A study conducted on various bacterial strains showed that the compound was effective against multi-drug resistant strains, suggesting its utility in treating infections where conventional antibiotics fail .
  • Cancer Cell Line Analysis : In a comparative study assessing various pyrimidine derivatives, this compound was found to have superior antiproliferative effects compared to other compounds in its class .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-chloro-N,N-dimethyl-5-nitropyrimidin-4-amine, and how are reaction conditions optimized?

  • Methodological Answer : The compound is synthesized via palladium-catalyzed amination of 4,6-dichloro-5-nitropyrimidine with dimethylamine. Key conditions include:

  • Catalyst system : Pd₂(dba)₃ (0.01 mmol) and R-BINAP (0.03 mmol) .
  • Base : Potassium carbonate (0.7 mmol) in toluene under argon at 25°C for 3.5 hours .
  • Purification : Column chromatography on silica gel after solvent evaporation .
  • Monitoring : Reaction progress tracked via TLC (silica gel, visualized with UV/KMnO₄) .
    • Data Table :
SubstrateAmineCatalystSolventTemp (°C)Time (h)Yield (%)
4,6-dichloro-5-nitropyrimidineDimethylaminePd₂(dba)₃/R-BINAPToluene253.5Isolated (exact % not reported)

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Recorded on a Bruker Avance III 600 MHz spectrometer to verify substituent positions (e.g., dimethylamino groups and nitro/chloro environments) .
  • HRMS : High-resolution mass spectrometry (e.g., miorOTOF-QII) confirms molecular weight (C₆H₈ClN₃O₂: calc. 157.60) .
  • Melting Point : Determined via Gallenkamp apparatus to assess purity .

Q. What safety protocols are recommended for handling nitro and amine functionalities in this compound?

  • Methodological Answer :

  • Protective Equipment : Gloves, masks, and goggles to avoid skin/eye contact .
  • Waste Management : Segregate and dispose of nitro-containing waste via certified hazardous waste handlers .
  • Impurity Control : Monitor for nitrosamine formation using LC-MS; adhere to EMA guidelines (total nitrosamines ≤100% AI limits) .

Advanced Research Questions

Q. How can computational methods streamline the synthesis and mechanistic analysis of this compound?

  • Methodological Answer :

  • Reaction Path Search : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, reducing trial-and-error .
  • Data-Driven Optimization : Machine learning models correlate reaction variables (e.g., solvent polarity, base strength) with yield trends .
  • Case Study : ICReDD’s workflow integrates computational screening of amine nucleophilicity to prioritize dimethylamine for selective C4 amination .

Q. How do steric and electronic factors influence substrate reactivity in palladium-catalyzed amination?

  • Methodological Answer :

  • Steric Effects : Bulky amines (e.g., morpholine derivatives) reduce yields due to hindered Pd coordination; dimethylamine’s small size enhances efficiency .
  • Electronic Effects : Electron-withdrawing nitro groups activate the pyrimidine ring for nucleophilic attack, while chloro substituents direct regioselectivity .
  • Contradiction Resolution : Lower yields with aromatic amines (vs. aliphatic) may arise from π-backbonding interference with Pd catalysts .

Q. What strategies resolve crystallographic challenges in characterizing pyrimidine derivatives?

  • Methodological Answer :

  • Crystal Growth : Use slow evaporation in polar aprotic solvents (e.g., acetonitrile) .
  • X-ray Diffraction : Compare with structural analogs (e.g., 6-methyl-2-phenyl derivatives) to validate bond angles and packing motifs .
  • Case Study : Cieplik et al. resolved disorder in nitro groups via temperature-controlled crystallography (120 K) .

Q. How are nitrosamine impurities quantified and controlled during synthesis?

  • Methodological Answer :

  • Detection : LC-MS/MS with limits of 0.03 ppm for individual nitrosamines (e.g., NDMA) .
  • Mitigation : Post-synthesis treatment with ascorbic acid or UV irradiation degrades nitrosamines .
  • Validation : Accelerated stability studies (40°C/75% RH for 6 months) assess impurity formation under storage conditions .

Properties

IUPAC Name

6-chloro-N,N-dimethyl-5-nitropyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN4O2/c1-10(2)6-4(11(12)13)5(7)8-3-9-6/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIZZEVDOTSTXCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C(=NC=N1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90427787
Record name 6-Chloro-N,N-dimethyl-5-nitropyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90427787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54660-12-7
Record name 6-Chloro-N,N-dimethyl-5-nitro-4-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54660-12-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-N,N-dimethyl-5-nitropyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90427787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Dissolve 50 g (0.26 mol) of 4,6-dichloro-5-nitropyrimidine in 500 mL of CH2Cl2 and cool to -70° C. Add a solution of 24 mL (0.28 mol) dimethylamine, 70 mL (0.40 mol) of diisopropylethylamine, and 100 mL of CH2Cl2 over 30 minutes. Warm to ambient temperature and wash the reaction mixture with 500 mL of 20% K2CO3. Dry the CH2Cl2 portion over MgSO4, treat with charcoal filter, and remove the filtrate under vacuum. Crystallize the residue with ether to provide 4-dimethylamino-6-chloro-5-nitropyrimidine.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
24 mL
Type
reactant
Reaction Step Two
Quantity
70 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a mixture of 7.76 g of 4, 6-dichloro-5-nitropyrimidine, 3.70 g of sodium hydrogencarbonate and 80 ml of acetone was gradually dropwise added 50% aqueous dimethylamine (3.79 g) with ice cooling and stirring, and the mixture was stirred at room temperature for 30 minutes. Every 30 minutes, 50% aqueous dimethylamine (0.7 g) was added three times to the mixture, and the solvent was evaporated in vacuo. The residue was mixed with 70 ml of ethyl acetate, heated at 45° C. and the insoluble material was filtered off. The filtrate was dried over anhydrous sodium sulfate and the solvent evaporated. The residue was mixed with n-hexane and triturated. The precipitated crystals were filtered off to give 7.53 g of 4-chloro-6-dimethylamino-5-nitropyrimidine.
Quantity
7.76 g
Type
reactant
Reaction Step One
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
3.79 g
Type
reactant
Reaction Step Two
Quantity
0.7 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-chloro-N,N-dimethyl-5-nitropyrimidin-4-amine
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Reactant of Route 6
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